ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 3-methylphenoxy group at position 2 and an (E)-configured α,β-unsaturated cyano-ethoxycarbonyl moiety at position 2. Its molecular formula is C₂₂H₁₉N₃O₅ (molecular weight ~405.4 g/mol), with key functional groups including a cyano group, ethyl ester, and aromatic ether linkage .
Properties
CAS No. |
620106-40-3 |
|---|---|
Molecular Formula |
C21H17N3O4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C21H17N3O4/c1-3-27-21(26)15(13-22)12-17-19(28-16-8-6-7-14(2)11-16)23-18-9-4-5-10-24(18)20(17)25/h4-12H,3H2,1-2H3/b15-12+ |
InChI Key |
GLWOFKTYWPTJSW-NTCAYCPXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC(=C3)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC(=C3)C)C#N |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
Acylation of 2-aminopyridine derivatives with alkynoate esters under basic conditions generates intermediates that undergo thermal cyclization to yield pyrido[1,2-a]pyrimidin-4-ones. For example, reacting 2-amino-3-bromopyridine with ethyl propiolate in the presence of lithium diisopropylamide (LDA) produces a β-alkynamide, which cyclizes at 120°C to form the bicyclic core. This method achieves regioselectivity for the 4-oxo isomer by leveraging steric and electronic effects of the lithium amide base.
Chloropyridopyrimidinone Intermediate
An alternative approach starts with 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one, synthesized via cyclocondensation of 3-amino-6-chloropicolinaldehyde with triethyl orthoformate. The chloro group at position 6 serves as a leaving group for subsequent functionalization (e.g., phenoxy substitution).
Introduction of the 3-Methylphenoxy Group
Substitution of the chloro or bromo substituent on the pyridopyrimidinone core with 3-methylphenoxy is critical. Two methods are prevalent:
Nucleophilic Aromatic Substitution
Heating 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one with 3-methylphenol in the presence of a base (e.g., K₂CO₃) at 110°C in toluene facilitates nucleophilic substitution. This method yields 2-(3-methylphenoxy)pyrido[1,2-a]pyrimidin-4-one but requires prolonged reaction times (4–6 hours) and moderate yields (60–75%).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling using 3-methylphenylboronic acid and a chloropyridopyrimidinone precursor improves efficiency. For instance, reacting 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one with 3-methylphenylboronic acid in 1,4-dioxane/water (4:1) at 100°C, catalyzed by Pd(PPh₃)₄ and K₂CO₃, achieves >85% yield. This method is advantageous for electron-deficient aryl groups and scales effectively.
Formation of the Ethyl (E)-2-Cyano-Prop-2-Enoate Side Chain
The α,β-unsaturated ester moiety is introduced via Knoevenagel condensation:
Knoevenagel Condensation
Reacting 3-formylpyrido[1,2-a]pyrimidin-4-one with ethyl cyanoacetate in ethanol using piperidine as a base yields the (E)-enantiomer selectively. The reaction proceeds at 80°C for 3 hours, with the trans configuration favored due to steric hindrance between the pyridopyrimidinone and ester groups. Typical yields range from 70–90%, with purity >95% after recrystallization from ethanol.
Wittig Reaction
An alternative employs a stabilized ylide (e.g., (ethoxycarbonylmethylene)triphenylphosphorane) to react with 3-acetylpyrido[1,2-a]pyrimidin-4-one. While this method achieves moderate yields (50–65%), it requires anhydrous conditions and offers less stereocontrol compared to Knoevenagel.
Integrated Synthetic Routes
Sequential Substitution-Condensation Pathway
-
Core Synthesis : 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one is prepared via cyclocondensation.
-
Phenoxy Substitution : Suzuki coupling with 3-methylphenylboronic acid installs the phenoxy group.
-
Aldehyde Formation : Oxidation of a methyl group at position 3 using MnO₂ generates the 3-formyl intermediate.
-
Knoevenagel Condensation : Reaction with ethyl cyanoacetate forms the target compound.
Overall Yield : 58% (three steps).
One-Pot Tandem Approach
Combining palladium-catalyzed coupling and Knoevenagel condensation in a single reactor reduces purification steps. For example, after Suzuki coupling, the reaction mixture is treated directly with ethyl cyanoacetate and piperidine, achieving a 50% overall yield.
Analytical Validation and Optimization
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity for the final product. Retention time correlates with synthetic intermediates, ensuring no residual starting materials.
Spectroscopic Characterization
Reaction Optimization Table
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 85% → 90% |
| Solvent System | Dioxane/H₂O (4:1) | Reduced byproducts |
| Base | K₂CO₃ | Faster coupling |
| Temperature | 100°C (Suzuki), 80°C (Knoevenagel) | Higher selectivity |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Using bulky bases (e.g., LDA) suppresses formation of the 2-oxo isomer, favoring the 4-oxo product.
Chemical Reactions Analysis
Ethyl (2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate may also share these properties, potentially effective against a range of pathogens. Preliminary studies suggest that derivatives of related compounds have shown promising Minimum Inhibitory Concentration (MIC) values against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Similar pyrido[1,2-a]pyrimidine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on related compounds have demonstrated significant cytotoxic effects on various cancer cell lines, indicating a possible mechanism of action through the induction of apoptosis and inhibition of cell proliferation .
Antiparasitic Properties
Given the ongoing challenge of multidrug resistance in parasitic infections, the exploration of new compounds like this compound could provide novel therapeutic options. Research into similar compounds has shown efficacy against helminths and protozoan parasites, warranting further investigation into this compound's potential in parasitic disease treatment .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups while maintaining structural integrity. The mechanism of action is likely linked to its interaction with specific biological targets, such as enzymes or receptors involved in critical cellular processes .
Data Table: Summary of Biological Activities
| Activity | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Significant MIC values against various pathogens | |
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Antiparasitic | Potential efficacy against helminths |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of pyrido[1,2-a]pyrimidine derivatives found that certain compounds exhibited MIC values lower than standard antibiotics against resistant bacterial strains. This suggests that this compound could be an effective candidate for further development in antimicrobial therapy .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on related compounds showed a marked decrease in proliferation rates among various cancer cell lines when treated with pyrido[1,2-a]pyrimidine derivatives. These findings indicate that this compound may similarly inhibit tumor growth through mechanisms such as apoptosis induction .
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrido[1,2-a]pyrimidin-4-one Cores
CCG-63802
- Structure: (E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- Key Differences: Replaces the cyano-ethoxycarbonyl group with a benzothiazole ring.
- Molecular Weight : 450.52 g/mol .
- Activity : Potent RGS4 inhibitor with an α,β-unsaturated nitrile group enabling covalent cysteine binding. Its reactive electrophilic nature limits cellular specificity .
Compound 9a
- Structure: 3-(2-Cyano-2-ethoxycarbonylethenyl)amino-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Features an amino linkage instead of the phenoxy group.
- Properties: Exhibits a (Z)-configuration in 67% yield, with reduced lipophilicity due to the amino substituent .
Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
- Key Differences: Substitutes 3-methylphenoxy with 4-methoxyphenoxy.
Functional Group Variations
α,β-Unsaturated Nitriles vs. Esters
- CCG-63802/63808 : Contain α,β-unsaturated nitriles for covalent RGS4 inhibition. High reactivity limits therapeutic utility but provides mechanistic insights .
- Target Compound: The ethyl ester group reduces electrophilicity, favoring non-covalent interactions and metabolic stability via ester hydrolysis .
Phenoxy Substituents
- 3-Methylphenoxy (Target): Meta-methyl enhances steric bulk without significant electronic effects.
Research Findings and Implications
- Target Compound : Lacks the reactive acrylonitrile group of CCG-63802, suggesting a safer profile for cellular studies. Its ethyl ester may improve bioavailability compared to amide derivatives (e.g., ) .
- Phenoxy Substitutions: Meta-substituted phenoxy groups (e.g., 3-methyl) balance lipophilicity and steric effects, while para-substitutions (e.g., 4-methoxy) alter electronic properties .
- Synthetic Challenges : Low yields in analogs like Compound 9a (33%) highlight the need for optimized routes for the target compound .
Biological Activity
Ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a compound that belongs to the pyrido[1,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimalarial, insecticidal, and anticancer properties based on recent studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrido[1,2-a]pyrimidine core, which is known for its pharmacological potential. The presence of a cyano group and an ethyl ester contributes to its reactivity and biological interactions.
Antimalarial Activity
Recent research has highlighted the antimalarial properties of pyrido[1,2-a]pyrimidine derivatives. For instance, a study evaluated various compounds for their activity against Plasmodium falciparum, revealing that certain derivatives exhibited moderate antimalarial activity with IC50 values ranging from 33 μM to 37 μM . The structural activity relationship (SAR) indicated that specific substitutions on the pyrido[1,2-a]pyrimidine scaffold are crucial for enhancing biological efficacy.
Insecticidal Activity
Insecticidal properties have also been reported for related pyrido[1,2-a]pyrimidine compounds. A study found that certain mesoionic derivatives displayed significant insecticidal activity against Aphis craccivora, with an LC50 value of 1.82 μg/mL, outperforming some conventional insecticides . The mechanism of action was suggested to involve interaction with nicotinic acetylcholine receptors in the central nervous system of insects.
Anticancer Activity
The anticancer potential of pyrido[1,2-a]pyrimidines has been documented in several studies. A synthesis of novel derivatives led to the identification of compounds that showed promising activity against various human cancer cell lines . In particular, derivatives with specific substitutions demonstrated enhanced cytotoxic effects, indicating the importance of structural modifications in developing effective anticancer agents.
Comparative Biological Activity Table
| Activity Type | Compound | Target Organism/Cell Line | Activity Measure | Value |
|---|---|---|---|---|
| Antimalarial | Pyrido[1,2-a]pyrimidine Derivatives | Plasmodium falciparum | IC50 | 33 - 37 μM |
| Insecticidal | Mesoionic Compounds | Aphis craccivora | LC50 | 1.82 μg/mL |
| Anticancer | Pyrido[1,2-a]pyrimidine Derivatives | Human Cancer Cell Lines | Cytotoxicity | Varies (promising results) |
Case Study 1: Antimalarial Evaluation
In a systematic evaluation of novel pyrido[1,2-a]pyrimidin-4-one derivatives, researchers utilized the SYBR Green I assay to assess their efficacy against chloroquine-sensitive strains of P. falciparum. The findings underscored the potential for further development of these compounds as antimalarial agents due to their favorable SAR profiles .
Case Study 2: Insect Resistance Management
The rise in insect resistance necessitated the exploration of new insecticides. A study involving pyrido[1,2-a]pyrimidine mesoionic compounds demonstrated significant insecticidal activity against resistant strains of aphids. The proteomics analysis indicated that these compounds could disrupt essential physiological processes in insects .
Case Study 3: Cancer Cell Line Screening
A series of pyrido[1,2-a]pyrimidine derivatives were screened against several human cancer cell lines. Compounds exhibiting high cytotoxicity were further analyzed for their mechanisms of action and potential pathways involved in inducing apoptosis in cancer cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
The synthesis of ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multi-step reactions, including:
- Core pyrido[1,2-a]pyrimidin-4-one scaffold construction : Cyclocondensation of substituted aminopyridines with β-keto esters or malonates under acidic conditions.
- Phenoxy substitution : Nucleophilic aromatic substitution at the 2-position of the pyrimidinone using 3-methylphenol derivatives.
- Acrylonitrile conjugation : Knoevenagel condensation between the pyrimidinone aldehyde intermediate and ethyl cyanoacetate, favoring the (E)-isomer via thermodynamic control .
Key validation : Monitor reaction progress using TLC or HPLC, and confirm regioselectivity via -NMR (e.g., coupling constants for trans-configuration).
Basic: How can researchers validate the structural integrity of this compound?
- Spectroscopic techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring bond lengths/angles align with DFT-predicted geometries .
- Mercury software : Visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to assess packing stability .
Advanced: How can contradictions in biological activity data across assays be addressed?
- Assay-specific interference : The α,β-unsaturated nitrile group is a soft electrophile that may covalently modify cysteine residues in off-target proteins. Use orthogonal assays (e.g., time-resolved FRET for RGS4 inhibition vs. functional GTPase assays) to distinguish specific vs. nonspecific effects .
- Redox conditions : Test compound stability under varying pH and glutathione levels to identify artifactual inactivation.
- Control experiments : Include inactive analogs lacking the acrylonitrile moiety (e.g., saturated nitriles) to isolate mechanism-specific activity .
Advanced: What role does the acrylonitrile group play in the compound’s mechanism of action?
The acrylonitrile group acts as a cysteine-reactive warhead , enabling covalent inhibition of RGS4 and RGS8 by forming a Michael adduct with catalytic cysteine residues. This irreversible binding disrupts RGS-Gα interactions, prolonging Gα-mediated signaling .
Methodological considerations :
- Mass spectrometry : Confirm covalent adduct formation via intact protein mass analysis.
- Mutagenesis : Replace cysteine residues (e.g., Cys148 in RGS4) to validate target engagement.
Advanced: How can crystallographic data resolve ambiguities in binding mode predictions?
- High-resolution structures : Use SHELX suite for structure solution and refinement (e.g., SHELXD for phasing). Validate geometric parameters (e.g., Ramachandran plots) to ensure model accuracy .
- Electron density maps : Identify electron density for the acrylonitrile group interacting with cysteine residues, confirming covalent modification .
- Mercury’s Materials Module : Compare packing motifs with related inhibitors to infer conserved binding features .
Experimental Design: What controls are critical in enzyme inhibition studies?
- Time-dependent inactivation : Pre-incubate the compound with the enzyme to distinguish reversible vs. irreversible inhibition.
- Competitive probes : Use non-covalent RGS inhibitors (e.g., CCG-50014) to differentiate covalent vs. allosteric mechanisms .
- Thiol quenching : Add β-mercaptoethanol or DTT to reaction buffers to test cysteine dependency.
Advanced: How can researchers optimize solubility for in vitro assays?
- Co-solvent systems : Use DMSO-water gradients (≤1% DMSO) to maintain compound stability.
- Prodrug strategies : Synthesize ester prodrugs (e.g., morpholine-carbonyl derivatives) to enhance aqueous solubility, as seen in analogs like CCG-63808 .
- Dynamic light scattering : Monitor aggregation at working concentrations to avoid false positives.
Advanced: What computational tools predict metabolic liabilities of the acrylonitrile group?
- Density Functional Theory (DFT) : Calculate reaction barriers for glutathione adduct formation to estimate metabolic stability.
- Molecular dynamics simulations : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential oxidation sites.
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, P95 respirators for particulates, and chemical-resistant suits to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of acrylonitrile vapors.
- Waste disposal : Neutralize reactive groups (e.g., with thiol-containing scavengers) before disposal .
Advanced: How can hydrogen-bonding patterns inform crystallographic disorder resolution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
